4,6-Bis(alpha-methylbenzyl)-M-cresol
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Overview
Description
Hordenine is a naturally occurring alkaloid of the phenethylamine class, primarily found in barley (Hordeum species) and other plants such as cacti, algae, and fungi . Hordenine has been studied for its potential stimulant effects on the central nervous system and its ability to promote weight loss by enhancing metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hordenine can be synthesized through various methods. One approach involves the condensation of 4-hydroxyphenethyl alcohol with dimethylamine, followed by a two-step reaction to obtain hordenine . Another method utilizes a chemoenzymatic strategy, where tyrosine decarboxylase from Lactobacillus brevis is coupled with the chemical reductive amination of tyramine . This biocatalytic approach is environmentally friendly and efficient, achieving complete conversion to hordenine in less than 5 minutes .
Industrial Production Methods: The industrial production of hordenine typically involves the synthesis from readily available raw materials such as 4-hydroxyphenethyl alcohol and dimethylamine . The process is designed to be cost-effective, with high yields and simple operation, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hordenine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding quinones or reduced to form amines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include quinones, amines, and halogenated derivatives .
Scientific Research Applications
Hordenine has a wide range of scientific research applications:
Mechanism of Action
Hordenine exerts its effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as norepinephrine, adrenaline, and dopamine . By inhibiting MAO, hordenine increases the levels of these neurotransmitters, leading to enhanced stimulation of the central nervous system . Additionally, hordenine acts as an agonist of the dopamine D2 receptor, influencing dopaminergic pathways linked to the reward system .
Comparison with Similar Compounds
Tyramine: A naturally occurring monoamine compound that acts as a catecholamine releasing agent.
N-methyltyramine: A derivative of tyramine with similar stimulant properties.
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Hordenine’s unique pharmacological profile and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
108959-42-8 |
---|---|
Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-methyl-2,4-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-23(24)22(18(3)20-12-8-5-9-13-20)15-21(16)17(2)19-10-6-4-7-11-19/h4-15,17-18,24H,1-3H3 |
InChI Key |
AXVIDLSZVRILLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
Synonyms |
5-Methyl-2,4-bis(α-methylbenzyl)phenol |
Origin of Product |
United States |
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